2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
CAS No.: 2031259-79-5
Cat. No.: VC11671245
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031259-79-5 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 2-O-tert-butyl 4-O-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-14(11(16)18-4)7-5-10(15)6-8-14/h10H,5-9H2,1-4H3 |
| Standard InChI Key | RBUHRXSCCDWPPV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s defining feature is its 2-azabicyclo[2.2.2]octane core, a bridged bicyclic system containing one nitrogen atom. The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, creating a rigid, three-dimensional structure . Two ester groups are appended to the nitrogen atom and the C4 position: a tert-butyloxycarbonyl (Boc) group at N2 and a methyl ester at C4. This configuration is represented in the IUPAC name 2-O-tert-butyl 4-O-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source Indices |
|---|---|---|
| CAS No. | 2031259-79-5 | |
| Molecular Formula | ||
| Molecular Weight | 269.34 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC | |
| InChIKey | RBUHRXSCCDWPPV-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s InChIKey (RBUHRXSCCDWPPV-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC) provide insights into its connectivity and stereoelectronic properties . Computational models predict a compact, highly substituted bicyclic system with limited conformational flexibility due to the bridged ring structure. The tert-butyl group introduces steric bulk, which may influence reactivity and intermolecular interactions.
Synthesis and Chemical Reactivity
Reaction Dynamics
The tert-butyl ester is susceptible to acidic hydrolysis, while the methyl ester can be cleaved under basic conditions. This differential reactivity allows for selective deprotection, making the compound a versatile intermediate for further derivatization. For instance, the Boc group can be removed with trifluoroacetic acid to generate a free amine, enabling subsequent coupling reactions in drug synthesis .
Applications in Pharmaceutical Research
Role in Drug Design
The rigid bicyclic scaffold mimics natural product architectures, making it a valuable template for designing enzyme inhibitors and receptor modulators. The nitrogen atom serves as a hydrogen bond donor/acceptor, while the ester groups enhance solubility and bioavailability.
| Target Class | Mechanism of Action | Research Status |
|---|---|---|
| Neurological Disorders | Modulation of GABA receptors | Preclinical studies |
| Infectious Diseases | Inhibition of viral proteases | Computational docking |
| Oncology | Kinase inhibition | Lead optimization |
Case Study: Antiviral Activity
In silico studies suggest that the compound’s bicyclic core can occupy the substrate-binding pocket of SARS-CoV-2 main protease (M), potentially disrupting viral replication. Molecular dynamics simulations highlight favorable binding energies () due to hydrophobic interactions with the tert-butyl group and hydrogen bonding with the ester carbonyl.
Future Research Directions
Synthesis Optimization
Improving yield and selectivity in the synthesis of this compound remains a priority. Flow chemistry and catalytic asymmetric methods could enhance efficiency, as demonstrated in related systems .
Biological Evaluation
Comprehensive studies on pharmacokinetics, metabolism, and in vivo efficacy are needed to validate therapeutic potential. Collaborations between synthetic chemists and pharmacologists will be critical to advancing this research.
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